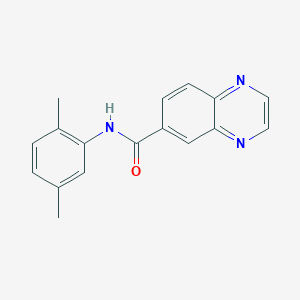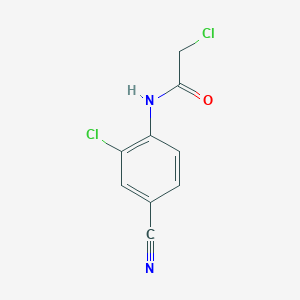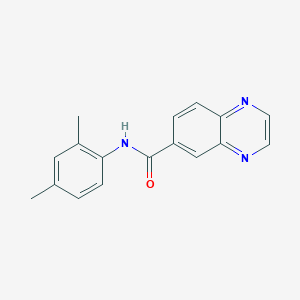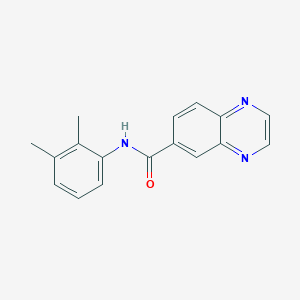
Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide, also known as Q6C, is a heterocyclic compound that has shown potential as a pharmacological agent in various scientific studies. It is a derivative of quinoxaline, which is a bicyclic organic compound that contains a nitrogen atom in each ring. Q6C has been synthesized by various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. In a study conducted by Wang et al., this compound was found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound was also found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In a study conducted by Wang et al., this compound was found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and contribute to various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been found to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. This compound also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide. One direction is to further investigate its potential as a pharmacological agent for cancer treatment. This compound has shown promising results in vitro, but more studies are needed to determine its effectiveness in vivo. Another direction is to investigate its potential as an antifungal agent. This compound has shown potential in vitro, but more studies are needed to determine its effectiveness in vivo. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide involves the reaction of 2,5-dimethylphenylhydrazine with ethyl 2-chloro-6-oxoquinoxaline-3-carboxylate, followed by the hydrolysis of the resulting intermediate. This reaction yields this compound as a white crystalline solid with a melting point of 173-175°C.
Applications De Recherche Scientifique
Quinoxaline-6-carboxylic acid (2,5-dimethyl-phenyl)-amide has been studied extensively for its potential as a pharmacological agent. It has been found to have antibacterial, antifungal, antitumor, and anti-inflammatory properties. In a study conducted by Chen et al., this compound was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have potential as an antifungal agent, as it was found to inhibit the growth of Candida albicans in vitro.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-3-4-12(2)15(9-11)20-17(21)13-5-6-14-16(10-13)19-8-7-18-14/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSNYDHSSLBYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727363 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7638418.png)
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)

![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)
![3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638448.png)
![3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638451.png)


![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(3-methylphenyl)acetamide](/img/structure/B7638480.png)
![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)

![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)